molecular formula C18H25NO6 B023971 Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate CAS No. 160169-48-2

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate

Cat. No.: B023971
CAS No.: 160169-48-2
M. Wt: 351.4 g/mol
InChI Key: JBZWZAYRGSPQQL-OAGGEKHMSA-N
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Description

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate is a chemical compound with the molecular formula C18H25NO6 and a molecular weight of 351.39 g/mol . This compound is often used in organic synthesis, particularly in the fields of pharmaceuticals and biochemistry, due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate typically involves the reaction of benzyl chloroformate with a piperidine derivative in the presence of a mild base at room temperature . This reaction introduces the benzyloxycarbonyl protecting group, which is stable under both mild acidic and basic conditions. Industrial production methods may involve large-scale reactions using similar conditions, with careful control of temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel boride, which can be generated in situ from nickel chloride and sodium borohydride in methanol . Major products formed from these reactions include deprotected amines and phenols, as well as various substituted piperidine derivatives.

Scientific Research Applications

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing the compound to act as a prodrug or a precursor in biochemical pathways. The piperidine ring and hydroxyl groups contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and application potential.

Properties

IUPAC Name

benzyl (2R)-2-[(1R,2S)-3-ethoxy-1,2-dihydroxy-3-oxopropyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-2-24-17(22)16(21)15(20)14-10-6-7-11-19(14)18(23)25-12-13-8-4-3-5-9-13/h3-5,8-9,14-16,20-21H,2,6-7,10-12H2,1H3/t14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZWZAYRGSPQQL-OAGGEKHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1CCCCN1C(=O)OCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H]([C@H]1CCCCN1C(=O)OCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448226
Record name Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160169-48-2
Record name Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
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Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
Reactant of Route 3
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
Reactant of Route 4
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
Reactant of Route 6
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate

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